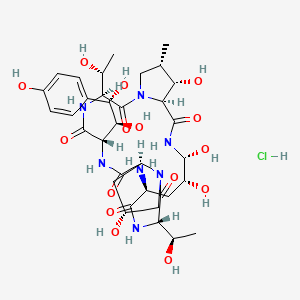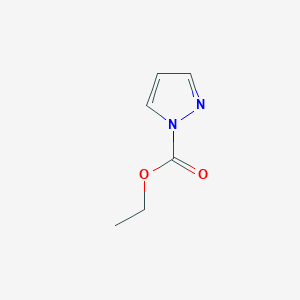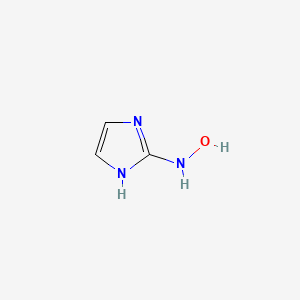
Ecbn hcl
Overview
Description
ECBN HCL (A-30912A nucleus hydrochloride) is the reaction product catalyzed by Echinocandin B (ECB) deacylase . It’s a fine chemical that is useful as a building block in organic synthesis .
Synthesis Analysis
ECBN is a fine chemical that is useful as a building block in organic synthesis. It can be used to synthesize a variety of compounds, including research chemicals and reagent . The influence mechanism of the above factors on the key ECB biosynthesis genes was analyzed from the transcriptional level, which provides candidate genes for improving ECB production .
Molecular Structure Analysis
The molecular formula of ECBN HCL is C34H51N7O15.HCl . The molecular weight is 834.27 g/mol .
Chemical Reactions Analysis
ECBN HCL (A-30912A nucleus hydrochloride) is the reaction product catalyzed by Echinocandin B (ECB) deacylase .
Physical And Chemical Properties Analysis
ECBN HCL is a solid substance . It has a molecular weight of 834.27 g/mol .
Scientific Research Applications
Antifungal Antibiotics Production
Echinocandin B deacylase (EBDA), from Actinoplanes utahensis, is capable of cleaving the linoleoyl group from echinocandin B (ECB), forming the echinocandin B nucleus (ECBN), which is a key precursor of semisynthetic antifungal antibiotics .
Enzyme Engineering
Molecular evolution of Au EBDA by random mutagenesis combined with site-directed mutagenesis (SDM) and screening was performed. Random mutagenesis on the wild-type (WT) Au EBDA generated two beneficial substitutions of G287Q, R527V .
Organic Synthesis
ECBN HCL (A-30912A nucleus hydrochloride) is the reaction product catalyzed by Echinocandin B (ECB) deacylase. It’s a fine chemical that is useful as a building block in organic synthesis.
Treatment of Cerebral Malaria
Research conducted by Martins et al. (2013) investigated the use of nimodipine, a drug potentially related to Ecbn hcl, in the treatment of experimental cerebral malaria. The study focused on the efficacy of slow and continuous delivery of nimodipine in increasing survival while minimizing cardiovascular side effects.
Electrochemotherapy for Malignant Tumors
Mir et al. (1998) discussed the use of electrochemotherapy (ECT) in treating cutaneous and subcutaneous tumors. This study provides insights into the efficacy of ECT combined with specific chemotherapeutic agents, which might be relevant to the application of Ecbn hcl in similar contexts.
Chemical Biology and Drug Discovery
The Emory Chemical Biology Discovery Center (ECBDC), as described by Johns et al. (2014), focuses on accelerating high throughput biology and the translation of biomedical research discoveries into therapeutic targets, potentially including Ecbn hcl related research.
Drug Delivery Systems
Research on targeted drug delivery utilizing ECM-mimetic materials, as reviewed by Hwang et al. (2020), could be relevant to the formulation and delivery of Ecbn hcl.
Nucleus (ECBN)
Mechanism of Action
Target of Action
ECBN HCL, also known as A-30912A nucleus hydrochloride, is the reaction product catalyzed by Echinocandin B (ECB) deacylase . The primary target of ECBN HCL is the key enzyme in the biosynthesis of the fungal cell wall, β-(1,3)-D-glucan synthase . This enzyme plays a crucial role in maintaining the structural integrity and function of the fungal cell wall .
Mode of Action
ECBN HCL inhibits the action of β-(1,3)-D-glucan synthase, thereby disrupting the synthesis of the fungal cell wall . This inhibition leads to a weakening of the cell wall structure, causing osmotic instability and ultimately leading to cell death .
Biochemical Pathways
The action of ECBN HCL affects the biochemical pathway involved in the synthesis of the fungal cell wall. By inhibiting β-(1,3)-D-glucan synthase, ECBN HCL disrupts the production of β-(1,3)-D-glucan, a major component of the fungal cell wall . This disruption affects the integrity of the cell wall, leading to cell lysis and death.
Pharmacokinetics
It’s worth noting that ECBN HCL is soluble in water and alcohols, but insoluble in ethers , which could influence its absorption and distribution in the body.
Result of Action
The primary result of ECBN HCL’s action is the disruption of the fungal cell wall, leading to cell death . This makes ECBN HCL potentially useful in the treatment of fungal infections.
Future Directions
ECBN obtained by the fermentation of Aspergillus nidulans and Aspergillus rugulosus, is known as one of the natural cyclic hexapeptides that have a linoleoyl side chain, which inhibits a crucial enzyme in fungal cell wall biosynthesis, β- (1,3)-d-glucan synthase . This provides a foundation for the improvement of ECB titer by metabolic modification in the future .
properties
IUPAC Name |
(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H51N7O15.ClH/c1-12-10-41-24(25(12)47)32(54)39-30(52)20(46)9-18(35)28(50)36-21(13(2)42)33(55)40-11-17(45)8-19(40)29(51)38-23(31(53)37-22(14(3)43)34(41)56)27(49)26(48)15-4-6-16(44)7-5-15;/h4-7,12-14,17-27,30,42-49,52H,8-11,35H2,1-3H3,(H,36,50)(H,37,53)(H,38,51)(H,39,54);1H/t12-,13+,14+,17+,18-,19-,20+,21-,22-,23-,24-,25-,26-,27-,30+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIXKMLIKIOEJP-WJXYPMDHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(C1O)C(=O)NC(C(CC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C2=O)C(C)O)C(C(C4=CC=C(C=C4)O)O)O)O)C(C)O)N)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN2[C@@H]([C@H]1O)C(=O)N[C@@H]([C@@H](C[C@@H](C(=O)N[C@H](C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@H](C(=O)N[C@H](C2=O)[C@@H](C)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)O)[C@@H](C)O)N)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H52ClN7O15 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
834.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ecbn hcl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Methylene-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B3345225.png)
![4-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)benzonitrile](/img/structure/B3345235.png)






